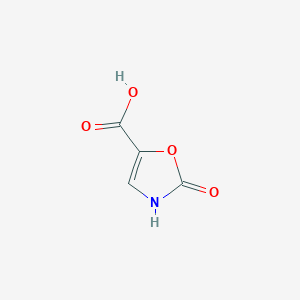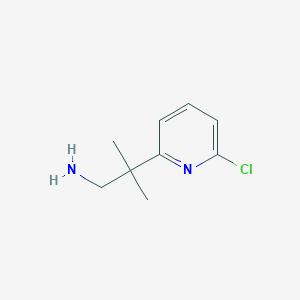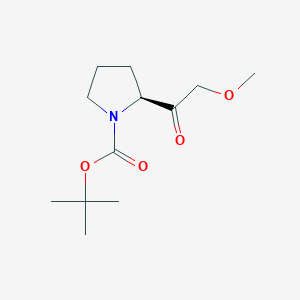![molecular formula C25H27N5O2 B2426121 N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1216990-78-1](/img/structure/B2426121.png)
N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to [1,2,4]triazolo[4,3-b]pyridazines have been explored extensively. For instance, a study by Sallam et al. (2021) focused on the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. Their research included detailed spectroscopic techniques and crystallography to elucidate the compound's structure, highlighting the importance of structural analysis in medicinal chemistry (Sallam et al., 2021).
Antiproliferative and Antimicrobial Activities
Several studies have investigated the antiproliferative and antimicrobial activities of triazolo[4,3-b]pyridazine derivatives. For instance, research by Ilić et al. (2011) found that certain [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives inhibited the proliferation of endothelial and tumor cells, indicating potential for cancer treatment (Ilić et al., 2011). Additionally, Kumar et al. (2019) synthesized analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines that exhibited anticancer and antimicrobial activities, suggesting a broad spectrum of biological effects (Kumar et al., 2019).
Antiviral Activity
The antiviral properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives have also been a subject of research. Shamroukh and Ali (2008) discovered that certain novel derivatives demonstrated promising activity against the hepatitis-A virus, indicating potential therapeutic applications in virology (Shamroukh & Ali, 2008).
Synthesis Methods and Biological Assessment
The development of novel synthesis methods for these compounds has been crucial for exploring their biological properties. Karpina et al. (2019) developed a new method for synthesizing a diverse set of acetamides, including [1,2,4]triazolo[4,3-a]pyridine derivatives, and assessed their pharmacological activity, demonstrating the significance of innovative synthesis techniques in drug discovery (Karpina et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of CHEMBL4556358 are currently unknown. Identifying the compound’s primary targets is a crucial step in understanding its mechanism of action . This process involves extensive research and experimentation, often using databases like ChEMBL, which contain information about the interactions between compounds and protein targets .
Mode of Action
The prediction of drug-target interactions is a critical component of the drug discovery process . Various artificial intelligence algorithms and machine learning models are employed to predict these interactions . The compound’s mode of action can be elucidated through such predictive models, which can provide insights into how the compound interacts with its targets and the resulting changes .
Biochemical Pathways
The biochemical pathways affected by CHEMBL4556358 are yet to be determined. Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways . Understanding the affected pathways and their downstream effects is essential for comprehending the compound’s overall impact on the organism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4556358 are currently unknown. These properties play a significant role in determining the bioavailability of a compound . Tools like ADMETlab and admetSAR can be used to predict these properties, thereby providing insights into how the compound behaves in the body .
Result of Action
Understanding these effects is crucial for determining the compound’s therapeutic potential
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the compound’s stability and activity . Furthermore, the compound’s interaction with other substances in the environment can also influence its action .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-4-5-6-19-8-11-21(12-9-19)26-24(31)16-29-25(32)30-23(28-29)14-13-22(27-30)20-10-7-17(2)18(3)15-20/h7-15H,4-6,16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZVMMJQCHZERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)

![4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2426054.png)

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine](/img/structure/B2426057.png)

![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)
![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide](/img/structure/B2426061.png)